Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to a 5-oxovalerate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-oxo-5-(2-chloro-4-fluorophenyl)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-(2-chloro-4-fluorophenyl)-5-oxopentanoic acid.
Reduction: Ethyl 5-(2-chloro-4-fluorophenyl)-5-hydroxyvalerate.
Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-fluorophenyl derivatives.
Scientific Research Applications
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include inhibition of signal transduction processes, particularly those mediated by receptors such as Toll-like receptor 4 (TLR4) .
Comparison with Similar Compounds
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate can be compared with similar compounds such as:
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate: Similar structure but different functional groups.
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxobutanoate: Shorter carbon chain.
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxocaproate: Longer carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(15)8-11(10)14/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXNOAHPOTYCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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